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Compound of Interest

Compound Name: 1-(2-Bromothiazol-5-yl)ethanone

Cat. No.: B1527646 Get Quote

An In-Depth Technical Guide to 1-(2-Bromothiazol-5-yl)ethanone: Properties, Synthesis, and

Reactivity for Advanced Research

Introduction
1-(2-Bromothiazol-5-yl)ethanone, with CAS Number 1161776-13-1, is a pivotal heterocyclic

building block in the fields of medicinal chemistry and materials science.[1][2][3] Its structure,

featuring a thiazole ring substituted with a reactive bromine atom at the 2-position and an

acetyl group at the 5-position, offers a versatile scaffold for the synthesis of complex molecular

architectures. The electron-deficient nature of the thiazole ring, combined with the distinct

reactivity of its substituents, makes this compound a valuable precursor for developing novel

pharmaceutical agents and functional organic materials. This guide provides a comprehensive

overview of its chemical properties, synthetic methodologies, and key transformations, offering

a technical resource for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile
The fundamental properties of 1-(2-Bromothiazol-5-yl)ethanone are critical for its handling,

reaction setup, and analytical characterization. These properties are summarized below.

Physicochemical Data
A compilation of key physical and chemical data for 1-(2-Bromothiazol-5-yl)ethanone is

presented in Table 1. The predicted values offer a reliable estimation for experimental planning.
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Property Value Reference

CAS Number 1161776-13-1 [1][2][3]

Molecular Formula C₅H₄BrNOS [1][2][3]

Molecular Weight 206.06 g/mol [1][3][4]

IUPAC Name
1-(2-bromo-1,3-thiazol-5-

yl)ethanone
[1][3]

Physical Form
White to Yellow Solid or Semi-

solid
[5]

Predicted Density 1.719 ± 0.06 g/cm³ [6]

Predicted Boiling Point 263.8 ± 13.0 °C [6]

Predicted pKa -1.23 ± 0.10 [1][6]

Storage
Inert atmosphere (Argon or

N₂), 2-8°C
[5][6]

InChI Key
XGHAHIKODQEJTA-

UHFFFAOYSA-N
[1][5]

Canonical SMILES CC(=O)C1=CN=C(S1)Br [1][3]

Spectroscopic Characteristics
Detailed spectroscopic analysis is essential for confirming the identity and purity of 1-(2-
Bromothiazol-5-yl)ethanone. While specific experimental spectra are proprietary to

manufacturers, a predicted profile can be derived from its structure and data from analogous

compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be

simple. A singlet for the thiazole proton (C4-H) would likely appear in the aromatic region (δ

8.0-8.5 ppm), significantly downfield due to the deshielding effects of the electronegative

sulfur and nitrogen atoms and the adjacent carbonyl group. The methyl protons of the acetyl

group would appear as a sharp singlet further upfield (δ 2.6-2.8 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show five distinct

carbon signals. The carbonyl carbon (C=O) would be the most downfield signal (δ > 190

ppm). The thiazole ring carbons would appear in the aromatic region, with C2 (bearing the

bromine) and C5 (bearing the acetyl group) being significantly deshielded. The methyl

carbon would be the most upfield signal.

Mass Spectrometry (MS): The mass spectrum would prominently feature the molecular ion

peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic pattern

for a compound containing one bromine atom.

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the

ketone at approximately 1680-1700 cm⁻¹ and various C=C and C=N stretching frequencies

characteristic of the thiazole ring in the 1400-1600 cm⁻¹ region.

PART 2: Synthesis and Purification
The synthesis of 1-(2-Bromothiazol-5-yl)ethanone can be approached through several

routes, typically involving the construction or modification of the thiazole core. A common and

effective strategy involves the acylation of a pre-formed 2-bromothiazole.

Proposed Synthetic Workflow: Friedel-Crafts Acylation
The most direct synthesis is the Friedel-Crafts acylation of 2-bromothiazole. Thiazoles can

undergo electrophilic substitution, and while the 2-position is generally deactivated by the

adjacent heteroatoms, acylation at the 5-position is feasible under appropriate conditions.
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Caption: Synthetic workflow for 1-(2-Bromothiazol-5-yl)ethanone.

Detailed Experimental Protocol: Synthesis
This protocol describes a representative procedure for the synthesis via Friedel-Crafts

acylation.

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add 2-bromothiazole (1.0 eq). Dissolve it in a

suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add the Lewis acid

catalyst, such as aluminum chloride (AlCl₃) (1.2 eq), portion-wise to manage the exothermic

reaction.

Acylation: While maintaining the temperature at 0°C, add acetic anhydride (1.1 eq) dropwise

to the stirring suspension.

Reaction Progression: After the addition is complete, allow the mixture to warm to room

temperature and then heat to reflux. Monitor the reaction progress using Thin Layer

Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture back to 0°C and quench it by

slowly pouring it over crushed ice and concentrated HCl.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent (e.g., ethyl acetate or dichloromethane).

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate

(NaHCO₃) solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol
The crude product is typically purified by column chromatography on silica gel.

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a

gradient of ethyl acetate in hexanes).

Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the

column with the chosen solvent system, collecting fractions.

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to

yield purified 1-(2-Bromothiazol-5-yl)ethanone.

PART 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-(2-Bromothiazol-5-yl)ethanone lies in the orthogonal reactivity of its

functional groups. The C2-bromo substituent is an excellent handle for palladium-catalyzed

cross-coupling reactions, while the acetyl group allows for a wide range of classical ketone

chemistry.

Palladium-Catalyzed Cross-Coupling Reactions
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The bromine atom at the C2 position of the thiazole ring is highly susceptible to oxidative

addition to a Palladium(0) complex, initiating several powerful C-C bond-forming reactions.

The Suzuki-Miyaura reaction is a versatile method for forming biaryl or vinyl-aryl structures by

coupling the bromothiazole with an organoboron species.[7][8] This reaction is fundamental in

constructing complex molecules in drug discovery.[9][10]
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Setup: In a Schlenk tube, combine 1-(2-Bromothiazol-5-yl)ethanone (1.0 eq), the desired

arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[11]

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a

combination of Pd(OAc)₂ and a suitable phosphine ligand.[12]

Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or

DMF.[11] Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting

material is consumed (monitored by TLC or LC-MS).

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the

organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude product for

purification.

The Heck reaction couples the bromothiazole with an alkene to form a substituted alkene,

providing a powerful tool for C-C bond formation.[13][14]
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Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol: Heck Reaction
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Setup: Combine 1-(2-Bromothiazol-5-yl)ethanone (1.0 eq), the alkene (1.5 eq), a palladium

source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃) in a sealable

reaction vessel.[8]

Solvent and Base: Add a polar aprotic solvent such as DMF or acetonitrile, followed by an

organic base like triethylamine (NEt₃) (2.0 eq).[15]

Reaction: Seal the vessel and heat to 80-120°C. The reaction is typically complete within a

few hours.

Work-up: After cooling, filter the mixture to remove palladium black and salts. Dilute the

filtrate with water and extract with an appropriate solvent. Wash, dry, and concentrate the

organic phase before purification.

This reaction is used to couple the bromothiazole with a terminal alkyne, yielding a substituted

alkyne. It requires both palladium and copper(I) catalysts.[16][17] This method is invaluable for

synthesizing conjugated systems.[18]
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Palladium Cycle
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Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling
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Setup: To a Schlenk flask, add 1-(2-Bromothiazol-5-yl)ethanone (1.0 eq), a palladium

catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).

[19]

Reagents: Add the terminal alkyne (1.2 eq).

Solvent and Base: Dissolve the components in a solvent like THF or DMF, and add an amine

base (e.g., NEt₃ or diisopropylamine), which often serves as both the base and part of the

solvent system.[19]

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle

heating until the reaction is complete.

Work-up: Quench the reaction with aqueous ammonium chloride, extract with an organic

solvent, wash, dry, and concentrate. Purify by column chromatography.

Reactivity of the Acetyl Group
The ketone functionality at the C5 position is a gateway to numerous derivatives.

Claisen-Schmidt Condensation: Reaction with an aldehyde in the presence of a base (e.g.,

NaOH or KOH) yields an α,β-unsaturated ketone (a chalcone derivative). These compounds

are common scaffolds in medicinal chemistry.[20]

α-Halogenation: The methyl protons are acidic and can be replaced with a halogen (e.g., via

bromination with Br₂ in acetic acid), producing a reactive α-haloketone intermediate.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like

sodium borohydride (NaBH₄).

PART 4: Applications in Drug Discovery
The 1-(2-Bromothiazol-5-yl)ethanone scaffold is a precursor to a variety of biologically active

molecules. Derivatives have shown potential as immunosuppressive and immunostimulatory

agents.[4] Furthermore, significant research has demonstrated that compounds derived from

this core exhibit potent cytotoxicity against various cancer cell lines, highlighting its promise as
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a multipotent therapeutic agent.[4] Its utility as a building block allows for the systematic

exploration of chemical space in the search for new drug candidates.

Key Transformations
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Caption: Role as a scaffold for diverse bioactive compounds.

PART 5: Safety and Handling
Proper handling of 1-(2-Bromothiazol-5-yl)ethanone is crucial. It is classified as a hazardous

substance.

Hazard Class GHS Code Description Reference

Acute Toxicity, Oral H302 Harmful if swallowed [5][21]

Skin Irritation H315 Causes skin irritation [5][21]

Eye Irritation H319
Causes serious eye

irritation
[5][21]

Respiratory Irritation H335
May cause respiratory

irritation
[5][21]

Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[21]

Handling: Avoid breathing dust, fumes, or vapor. Do not eat, drink, or smoke when using this

product. Wash hands thoroughly after handling.[21][22]

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[5]

[6]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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